

# A New Generation Polyene, Turletricin, Shows Promise Against Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Turletricin |           |
| Cat. No.:            | B15559468   | Get Quote |

#### For Immediate Release

In the ongoing battle against drug-resistant fungal infections, a novel antifungal agent, **Turletricin** (also known as SF001 or AM-2-19), is demonstrating significant potential, particularly against Candida species that have developed resistance to fluconazole, a commonly used antifungal medication. This comparison guide provides an in-depth analysis of **Turletricin** and fluconazole, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental basis for these findings.

### **Executive Summary**

**Turletricin**, a next-generation polyene, exhibits potent fungicidal activity by selectively extracting ergosterol from fungal cell membranes, leading to cell death. This targeted action contrasts with that of its predecessor, amphotericin B, by showing reduced binding to human cholesterol, which suggests a more favorable safety profile. Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14- $\alpha$ -demethylase (encoded by the ERG11 gene), a key step in ergosterol biosynthesis. However, the emergence of fluconazole resistance in Candida species, primarily through mutations in ERG11 and overexpression of drug efflux pumps, has compromised its clinical efficacy.

Recent in vitro studies highlight **Turletricin**'s consistent activity against a broad spectrum of Candida species, including those resistant to fluconazole. While direct comparative studies testing **Turletricin** and fluconazole on the same panel of resistant isolates are emerging, the



available data indicates that **Turletricin**'s mechanism of action bypasses common fluconazole resistance pathways.

# Data Presentation: In Vitro Susceptibility of Candida Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for **Turletricin** (SF001) and fluconazole against various Candida species. The data for **Turletricin** is derived from a study comparing its activity with amphotericin B, and its efficacy is noted as significant in the context of fluconazole-resistant strains.[1] The fluconazole MIC breakpoints are provided for context, indicating susceptibility or resistance.

Table 1: In Vitro Activity of **Turletricin** (SF001) against Candida Species[1][2]

| Candida<br>Species | Number of<br>Isolates | Turletricin<br>(SF001) MIC<br>Range (mg/L) | Turletricin<br>(SF001) MIC₅o<br>(mg/L) | Turletricin<br>(SF001) MIC <sub>90</sub><br>(mg/L) |
|--------------------|-----------------------|--------------------------------------------|----------------------------------------|----------------------------------------------------|
| C. albicans        | 16                    | 0.125 - 0.5                                | 0.25                                   | 0.5                                                |
| C. auris           | 10                    | 0.125 - 0.5                                | 0.25                                   | 0.5                                                |
| C. glabrata        | 10                    | 0.125 - 1                                  | 0.5                                    | 1                                                  |
| C. krusei          | 5                     | 0.25 - 1                                   | 0.5                                    | 1                                                  |
| C. parapsilosis    | 10                    | 0.125 - 4                                  | 0.5                                    | 2                                                  |
| C. tropicalis      | 5                     | 0.125 - 0.25                               | 0.125                                  | 0.25                                               |
| Overall            | 56                    | 0.125 - 4                                  | 0.25                                   | 1                                                  |

Table 2: CLSI Interpretive Breakpoints for Fluconazole against Candida Species[3]



| MIC (μg/mL) | Interpretation                   |
|-------------|----------------------------------|
| ≤ 2         | Susceptible (S)                  |
| 4           | Susceptible-Dose Dependent (SDD) |
| ≥ 8         | Resistant (R)                    |

Note: The emergence of fluconazole resistance is a significant clinical concern, with some species like C. auris showing high rates of resistance (often with MICs ≥32 µg/mL).[4]

#### **Mechanisms of Action and Resistance**

The distinct mechanisms of action of **Turletricin** and fluconazole are central to understanding their comparative efficacy against resistant Candida.

Turletricin: A Selective Ergosterol Sponge

**Turletricin** is a rationally designed analog of amphotericin B.[5] Its primary mechanism involves binding to and extracting ergosterol, a vital component of the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[5][6] A key innovation in **Turletricin**'s design is its high selectivity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[5][6] This selectivity is anticipated to reduce the nephrotoxicity associated with older polyenes like amphotericin B.[5]

Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole targets the enzyme lanosterol 14- $\alpha$ -demethylase, which is essential for the conversion of lanosterol to ergosterol.[7] By inhibiting this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to growth inhibition.

Fluconazole Resistance Mechanisms

Candida species have developed several mechanisms to counteract the effects of fluconazole: [7]

• Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol  $14-\alpha$ -demethylase, reducing its affinity for fluconazole.



- Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effects of the drug.
- Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps fluconazole out of the fungal cell, preventing it from reaching its target.

## **Visualizing the Pathways**



Mechanisms of Action and Resistance



Click to download full resolution via product page

Caption: Mechanisms of Turletricin and Fluconazole.



## **Experimental Protocols**

The in vitro susceptibility data presented in this guide is typically generated using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method (M27-A3)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

- Inoculum Preparation: Candida isolates are cultured on appropriate agar plates. Colonies are
  then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland
  standard, which corresponds to a specific cell density. This suspension is further diluted in
  RPMI 1640 medium.
- Antifungal Agent Preparation: The antifungal agents (Turletricin and fluconazole) are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
- Inoculation: The standardized yeast suspension is added to each well of the microtiter plates containing the diluted antifungal agents. A growth control well (without any antifungal) and a sterility control well (medium only) are also included.
- Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes
  a significant inhibition of yeast growth (typically ≥50% reduction in turbidity) compared to the
  growth control. This is usually determined visually or with a spectrophotometer.





Click to download full resolution via product page

Caption: CLSI Broth Microdilution Method Workflow.

## Conclusion



**Turletricin** represents a promising development in the search for effective treatments against resistant fungal pathogens. Its distinct mechanism of action, which is not compromised by the common resistance pathways that affect fluconazole, makes it a strong candidate for further investigation and development. The in vitro data, while still emerging, suggests that **Turletricin** has the potential to address the unmet clinical need for new therapies for infections caused by fluconazole-resistant Candida. As **Turletricin** progresses through clinical trials, more definitive data on its efficacy and safety in human subjects will become available, providing a clearer picture of its role in the future of antifungal therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro activity of SF001: a next-generation polyene versus amphotericin B PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. New Antifungal Molecule Kills Fungi Without Toxicity in Human Cells, Mice Department of Biochemistry UW–Madison [biochem.wisc.edu]
- 7. Fluconazole resistance in Candida species: a current perspective PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A New Generation Polyene, Turletricin, Shows Promise Against Resistant Candida]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559468#comparing-turletricin-and-fluconazole-against-resistant-candida]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com